Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone
CAS No.:
Cat. No.: VC18212400
Molecular Formula: C8H8F3NOS
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F3NOS |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | imino-methyl-oxo-[4-(trifluoromethyl)phenyl]-λ6-sulfane |
| Standard InChI | InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |
| Standard InChI Key | RNDPTKUTNWFVSX-UHFFFAOYSA-N |
| Canonical SMILES | CS(=N)(=O)C1=CC=C(C=C1)C(F)(F)F |
Introduction
Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone is a specialized chemical compound classified under the category of lambda6-sulfanones. This compound features a unique structural framework that includes an imino group, a methyl group, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C8H7F3N2OS, and it is recognized for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Structural Characteristics
The structure of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone can be dissected into several key components:
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Imino Group: Characterized by the presence of a nitrogen atom double-bonded to a carbon atom.
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Trifluoromethyl Group: This substituent significantly enhances the compound's lipophilicity and reactivity, making it attractive for various chemical applications.
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Lambda6-Sulfanone Framework: The sulfur atom is bonded to a carbonyl group and an imino group, which is typical of sulfanones.
The compound's structural formula can be represented as follows:
Synthesis Methods
The synthesis of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: These reactions often involve the reaction of an appropriate amine with a carbonyl compound to form the imino linkage.
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Substitution Reactions: The trifluoromethyl group can be introduced via electrophilic aromatic substitution or other synthetic strategies that allow for the incorporation of fluorinated moieties.
These synthetic routes are crucial for achieving high yields and purity of the final product.
Research Findings
Recent studies have focused on the chemical behavior and potential biological activities of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone. Key findings include:
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Reactivity Studies: The compound exhibits notable reactivity due to its functional groups, which facilitate various chemical transformations in synthetic organic chemistry.
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Biological Activity: Preliminary studies suggest potential applications in medicinal chemistry, particularly in developing agents with antibacterial or antifungal properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl(methylimino)(phenyl)-lambda6-sulfanone | Contains methyl groups | Higher solubility due to additional methyl groups |
| Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone | Contains a nitrophenyl group | Exhibits different electronic properties due to nitro substitution |
| N,N'-bis(2-phenylethyl)ethanediamide | Contains ethylene diamine linkages | Potentially different reactivity patterns due to amine functionalities |
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